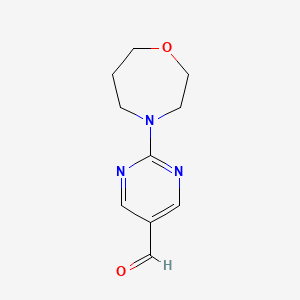

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde

Description

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 1,4-oxazepane heterocycle at the 2-position and a carbaldehyde group at the 5-position. The 1,4-oxazepane ring is a seven-membered structure containing one oxygen and one nitrogen atom, conferring unique electronic and steric properties.

Properties

Molecular Formula |

C10H13N3O2 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

2-(1,4-oxazepan-4-yl)pyrimidine-5-carbaldehyde |

InChI |

InChI=1S/C10H13N3O2/c14-8-9-6-11-10(12-7-9)13-2-1-4-15-5-3-13/h6-8H,1-5H2 |

InChI Key |

RBTFXCNELNNSGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCOC1)C2=NC=C(C=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde typically involves the reaction of pyrimidine derivatives with oxazepane intermediates. One common method includes the nucleophilic substitution reaction where a pyrimidine derivative reacts with an oxazepane derivative under controlled conditions . The reaction is often carried out in the presence of a base such as triethylamine in an organic solvent like ethanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures such as HPLC and NMR spectroscopy are employed to monitor the purity and composition of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Triethylamine, ethanol, various nucleophiles.

Major Products

Oxidation: 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carboxylic acid.

Reduction: 2-(1,4-Oxazepan-4-YL)pyrimidine-5-methanol.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde is utilized in various scientific research fields:

Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Used in the study of enzyme inhibitors and receptor ligands.

Mechanism of Action

The mechanism of action of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in the context of acetylcholinesterase inhibition, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-5-carbaldehyde derivatives with varying 2-position substituents exhibit distinct reactivity, stereochemical outcomes, and physicochemical properties. Below is a detailed comparison:

Structural and Electronic Differences

Reactivity in Enantioselective Additions

- tert-Butyldimethylsilylethynyl-substituted : Demonstrates high enantiomeric excess (ee) in diisopropylzinc additions due to steric shielding and oriented prochirality in crystal lattices .

- However, its moderate steric bulk might reduce enantioselectivity relative to bulkier substituents.

- Alkylethynyl-substituted : Exhibits moderate ee values, with performance dependent on the alkyl chain’s length and branching .

Physicochemical Properties

- Solubility: The 1,4-oxazepane group increases polarity, enhancing solubility in polar solvents (e.g., DMSO, ethanol) compared to hydrophobic silyl derivatives.

- Crystallinity : Silyl-substituted analogs form well-defined crystals for X-ray analysis due to rigid packing . The oxazepane derivative’s flexible ring may reduce crystallinity, complicating structural characterization.

Biological Activity

2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

Synthesis

The synthesis of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde typically involves multi-step reactions that integrate oxazepane and pyrimidine moieties. The synthetic pathways often utilize various reagents and catalysts to achieve the desired compound efficiently. A common method includes the condensation of appropriate precursors under controlled conditions to yield the target compound, followed by purification processes such as recrystallization or chromatography.

Biological Activity

The biological activity of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde has been investigated across several studies, revealing a range of pharmacological effects:

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, compounds structurally similar to 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that certain oxazolo[5,4-d]pyrimidines inhibited the growth of tumor cell lines while also modulating signaling pathways associated with cancer progression .

Immunomodulatory Effects

The compound has also been evaluated for its immunomodulatory effects. In vitro studies have shown that related compounds can inhibit the proliferation of lymphocytes and reduce the production of pro-inflammatory cytokines such as TNF-α. This suggests potential applications in treating autoimmune disorders or inflammatory diseases .

Antiviral Properties

Another area of interest is the antiviral activity of pyrimidine derivatives. Some studies report that similar compounds can inhibit the replication of viruses such as human herpes virus type-1 (HHV-1), indicating their potential as antiviral agents .

Case Studies and Research Findings

Several studies provide insights into the biological activity of 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde:

The mechanism by which 2-(1,4-Oxazepan-4-YL)pyrimidine-5-carbaldehyde exerts its biological effects is likely multifaceted. It may involve:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell signaling and viral replication.

- Modulation of Cell Signaling : The ability to influence pathways such as apoptosis and immune response suggests a role in cellular signaling modulation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.